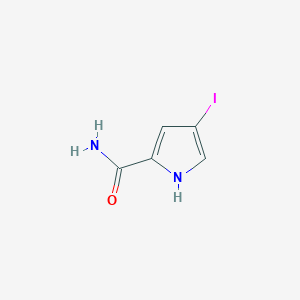

4-Iodo-1H-pyrrole-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBRLZPUIMSQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 1h Pyrrole 2 Carboxamide

Strategies for Constructing the Pyrrole (B145914) Ring System

The formation of the pyrrole nucleus is a foundational step in organic synthesis, with numerous methods developed to create this essential heterocyclic motif. orientjchem.org These strategies include multi-component reactions, various cyclization and annulation pathways, and metal-catalyzed routes, each offering distinct advantages in terms of efficiency, substrate scope, and control over substitution patterns. orientjchem.orgbohrium.comresearchgate.net

Multi-component Reaction Approaches to Pyrroles

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. bohrium.com This approach is valued for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making it an attractive method for synthesizing complex pyrrole derivatives. bohrium.comacs.org

One prominent example is the Hantzsch pyrrole synthesis, which can be performed as a multicomponent reaction. pharmaguideline.comwikipedia.org This method typically involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine to yield substituted pyrroles. wikipedia.orgmbbcollege.in The reaction mechanism initiates with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. wikipedia.orgquimicaorganica.org Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrrole ring. wikipedia.org Variations of the Hantzsch synthesis have been developed using different catalysts and reaction conditions to improve yields and expand the substrate scope. thieme-connect.com

Another versatile MCR is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govresearchgate.net TosMIC acts as a three-atom synthon in a [3+2] cycloaddition with an activated alkene (a Michael acceptor), typically in the presence of a base. nih.govresearchgate.net This reaction is known for its operational simplicity and the wide availability of starting materials. nih.govresearchgate.net

Table 1: Comparison of Key Multi-component Reactions for Pyrrole Synthesis

| Reaction Name | Key Reactants | General Product | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | α-haloketone, β-ketoester, Amine/Ammonia | Polysubstituted pyrroles | Classical method, versatile for creating various substitution patterns. pharmaguideline.comwikipedia.org |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated compound (enone), Base | 3,4-Disubstituted pyrroles | Utilizes a versatile isocyanide reagent, good for otherwise difficult substitutions. nih.govwikipedia.orgacs.org |

| FeCl₃-Catalyzed MCR | Lys-containing peptide, β-nitrostyrenes, 1,3-dicarbonyl compounds | Peptide-pyrrole chimeras | Combines solid-phase synthesis, microwave activation, and MCR for complex molecules. acs.org |

Cyclization and Annulation Reaction Pathways

Cyclization and annulation reactions are classical and widely used methods for constructing the pyrrole ring from acyclic precursors. These methods often rely on the formation of one or two new bonds to close the ring.

The Paal-Knorr synthesis is arguably the most straightforward and common method for preparing pyrroles. tandfonline.comrgmcet.edu.inalfa-chemistry.com It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. pharmaguideline.comwikipedia.orgalfa-chemistry.com The reaction is typically acid-catalyzed, and while historically it required harsh conditions, modern variations utilize milder catalysts like Lewis acids (e.g., iron(III) chloride, bismuth nitrate) or perform the reaction in greener solvents like water. tandfonline.comrgmcet.edu.inorganic-chemistry.orgresearchgate.net The mechanism involves the formation of a di-imine intermediate, followed by cyclization and dehydration to form the aromatic ring. alfa-chemistry.com

The Knorr pyrrole synthesis is another powerful method that involves the condensation of an α-amino ketone with a compound containing an activated methylene group, such as a β-ketoester. pharmaguideline.commbbcollege.inwikipedia.org This approach allows for the synthesis of a wide variety of pyrrole derivatives with different substitution patterns. mbbcollege.in

The Barton-Zard synthesis provides a route to pyrroles from the reaction of an isocyanoacetate with a nitroalkene. pharmaguideline.comwikipedia.org The reaction proceeds via a 1,4-addition, followed by a 5-endo-dig cyclization and subsequent elimination of the nitro group to yield the pyrrole. wikipedia.org

Table 2: Overview of Major Cyclization Pathways to Pyrroles

| Reaction Name | Starting Materials | Catalyst/Conditions | Product Scope |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Amine/Ammonia | Acid (Brønsted or Lewis) tandfonline.comalfa-chemistry.commdpi.com | N-substituted and 2,5-disubstituted pyrroles |

| Knorr Synthesis | α-Amino ketone, Activated methylene compound (e.g., β-ketoester) | Acetic acid pharmaguideline.commbbcollege.inwikipedia.org | Highly substituted pyrroles |

| Barton-Zard Synthesis | Isocyanoacetate, Nitroalkene | Base | Pyrroles with various substituents |

Metal-Catalyzed Routes to Functionalized Pyrroles

Transition metal catalysis has emerged as a powerful tool for the synthesis of functionalized pyrroles, offering mild reaction conditions, high efficiency, and novel pathways to access complex structures. acs.orgnih.govtohoku.ac.jp Catalysts based on palladium (Pd), ruthenium (Ru), iron (Fe), copper (Cu), gold (Au), and zinc (Zn) have all been employed. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org

One general strategy involves a combination of metal-catalyzed steps. For instance, a four-step sequence using Pd, Ru, and Fe catalysis can produce β-substituted pyrroles from amines and allylic alcohols. researchgate.netacs.org This process includes a Pd-catalyzed allylation of the amine, followed by a Ru-catalyzed ring-closing metathesis to form a pyrroline, which is then aromatized using an iron catalyst like ferric chloride. researchgate.netorganic-chemistry.orgacs.org

Gold and copper catalysts are effective in mediating the cyclization of substrates containing alkyne and amine functionalities. organic-chemistry.orgacs.org For example, gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides a regioselective route to substituted pyrroles. organic-chemistry.org Similarly, zinc iodide (ZnI₂) has been shown to be a cost-effective catalyst for the conversion of dienyl azides into substituted pyrroles at room temperature. organic-chemistry.orgnih.gov

Table 3: Examples of Metal-Catalyzed Pyrrole Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Key Advantage |

|---|---|---|---|

| Pd, Ru, Fe | Multi-step cascade | Amines, Allylic alcohols | Atom-efficient, produces only water and ethene as byproducts. researchgate.netacs.org |

| Gold (Au) | Cascade hydroamination/cyclization | α-Amino ketones, Alkynes | High regioselectivity and functional group tolerance. organic-chemistry.org |

| Zinc Iodide (ZnI₂) | Cyclization | Dienyl azides | Mild, room temperature conditions; inexpensive catalyst. organic-chemistry.orgnih.gov |

| Copper (Cu) | Aerobic oxidative coupling | Diols, Primary amines | Proceeds at room temperature with O₂ as the oxidant. organic-chemistry.org |

Introduction of the Iodine Substituent at the C4 Position

Once the pyrrole ring, appropriately substituted at the C2 position with a carboxamide or its precursor, is formed, the next critical step is the regioselective introduction of an iodine atom at the C4 position. Pyrroles are electron-rich aromatic systems and readily undergo electrophilic substitution. libretexts.org However, substitution typically occurs at the C2 (α) position due to the superior stability of the resulting cationic intermediate. libretexts.org Therefore, achieving selective C4 (β) iodination requires specific strategies.

Regioselective Iodination Protocols

Directing iodination to the C4 position often necessitates blocking the more reactive C2 and C5 positions or using specific directing groups. Electrophilic iodinating agents such as molecular iodine (I₂) or N-Iodosuccinimide (NIS) are commonly used. youtube.com

A sequential multicomponent protocol has been developed for the site-selective synthesis of 4-iodopyrroles. This method involves the initial formation of a dihydropyrrole intermediate, which then undergoes an I₂-mediated regioselective C4-iodination and simultaneous aromatization. This strategy effectively controls the position of iodination by acting on a non-aromatic precursor.

For pre-formed pyrrole rings, protecting groups on the nitrogen atom can influence the site of substitution. Bulky silyl groups like the triisopropylsilyl (TIPS) group can direct halogenation to the C3/C4 positions. johnshopkins.edu Another powerful strategy involves the use of a removable directing group. For example, starting with 3,4-bis(trimethylsilyl)-1H-pyrrole, a highly regioselective mono-iodination can be achieved using iodine-silver trifluoroacetate. nih.gov The remaining trimethylsilyl group can then be replaced in a subsequent step. nih.gov

Iodine-catalyzed methods have also been developed. An I₂-catalyzed tandem Michael addition/oxidative annulation of allenes and enamines can produce polysubstituted pyrroles, with the regioselectivity controlled by the reaction pathway. organic-chemistry.orgacs.org Furthermore, electrophilic cyclization of certain precursors with iodine can directly install an iodine atom onto the newly formed pyrrole ring. beilstein-journals.orgnih.govresearchgate.net

Table 4: Methods for Regioselective C4 Iodination of Pyrroles

| Method | Reagents | Substrate Type | Mechanism/Strategy |

|---|---|---|---|

| Iodination/Aromatization | I₂ | Dihydropyrrole intermediate | Simultaneous C4-iodination and aromatization of a non-aromatic precursor. |

| Directed Iodination | I₂-AgOCOCF₃ | 1-Protected-3,4-bis(trimethylsilyl)-1H-pyrrole | ipso-Directing property of a trimethylsilyl group allows for stepwise, selective iodination. nih.gov |

| Electrophilic Cyclization | I₂ | N-alkyne-substituted pyrrole precursors | Activation of a triple bond by iodine initiates a cyclization that incorporates iodine into the final product. beilstein-journals.orgnih.gov |

Transformation from Other Halogenated Pyrrole Precursors

An alternative route to 4-iodopyrroles is through the transformation of other halogenated pyrroles, particularly 4-bromopyrroles. This approach leverages the greater reactivity of the carbon-bromine bond in certain reactions compared to the carbon-iodine bond.

A common method is the halogen-metal exchange reaction. A 4-bromo-1H-pyrrole derivative can be treated with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures. This process selectively replaces the bromine atom with a lithium atom. The resulting 4-lithiated pyrrole is a potent nucleophile and can be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired 4-iodo-1H-pyrrole derivative. johnshopkins.eduacs.org The success of this method often depends on the choice of protecting group on the pyrrole nitrogen to prevent competitive deprotonation at other sites. The triisopropylsilyl (TIPS) group has proven effective for this purpose. johnshopkins.eduacs.org

While less common for converting bromides to iodides, halogen exchange ("Halex") reactions are another potential, though challenging, pathway. These reactions typically involve nucleophilic substitution and are difficult on electron-rich aromatic rings like pyrrole. Attempts to convert chloropyrroles to fluoropyrroles using Halex conditions have been reported as unsuccessful, suggesting this may not be a viable route for iodination. acs.org

Formation of the Carboxamide Moiety

The introduction of the carboxamide functional group onto the 4-iodopyrrole scaffold is a critical transformation. This can be accomplished through several methods, each with its own advantages and substrate scope.

The direct coupling of a carboxylic acid with an amine to form an amide bond is a fundamental transformation in organic synthesis. In the context of 4-Iodo-1H-pyrrole-2-carboxamide, this involves the reaction of 4-Iodo-1H-pyrrole-2-carboxylic acid with an appropriate amine. Due to the often-low reactivity of carboxylic acids themselves, coupling agents are typically employed to facilitate this reaction.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. peptide.commerckmillipore.com Other effective coupling agents belong to the phosphonium and aminium salt families, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). researchgate.netuni-kiel.desigmaaldrich.com A general method for the synthesis of amides involving the direct coupling of alkali metal carboxylate salts with amines has been described, utilizing HBTU as the coupling agent in the presence of a base. nih.gov This method has been successfully applied to the synthesis of 5-bromo-1H-pyrrole-2-carboxamides, which are close structural analogues of the iodo-derivative. nih.gov

More recently, catalytic methods for direct amidation have been developed. For example, titanium tetrafluoride (TiF4) has been shown to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids with amines. researchgate.netrsc.org Similarly, niobia (Nb2O5) has been reported as a reusable Lewis acid catalyst for this transformation. researchgate.net

The conversion of pyrrole esters, such as ethyl 4-iodo-1H-pyrrole-2-carboxylate, to the corresponding carboxamides is another viable route. This typically involves aminolysis, where the ester is treated with an amine, sometimes at elevated temperatures or with the aid of a catalyst.

| Coupling Agent/Catalyst | Amine Source | Reaction Conditions | Product | Ref |

| HBTU/Hünig's base | Free amines or ammonium salts | Not specified | Amide | nih.gov |

| DCC/HOBt | Primary amines | Not specified | Amide | peptide.commerckmillipore.com |

| TiF4 (catalytic) | Alkyl and aryl amines | Toluene, reflux | Carboxamide | researchgate.netrsc.org |

| Nb2O5 (catalytic) | Various amines | Not specified | Amide | researchgate.net |

To circumvent the need for coupling agents and often achieve milder reaction conditions, activated carboxylic acid derivatives can be employed. A particularly effective strategy for the synthesis of pyrrole-2-carboxamides involves the use of 2-(trichloroacetyl)pyrroles. The trichloromethyl group acts as an excellent leaving group, facilitating the nucleophilic attack by an amine to form the amide bond.

The synthesis of the key intermediate, 4-iodo-2-(trichloroacetyl)pyrrole, has been reported. nih.govgoogle.com This is typically achieved by the iodination of 2-(trichloroacetyl)pyrrole. One method involves the use of iodine and silver trifluoroacetate in dichloromethane. chemicalbook.com Another reported method utilizes iodine monochloride for the selective iodination of 2-trichloroacetyl pyrrole. nih.gov

Once the 4-iodo-2-(trichloroacetyl)pyrrole is obtained, it can be readily coupled with a variety of amines in a base-mediated reaction to afford the desired this compound derivatives. nih.gov This method has been successfully employed in the synthesis of analogues of the marine alkaloid pseudoceratidine, where halogenated 2-trichloroacetylated pyrroles were coupled with a range of polyamines. nih.gov

| Starting Material | Reagents | Conditions | Product | Yield | Ref |

| 2-(Trichloroacetyl)pyrrole | Iodine, Silver trifluoroacetate | Dichloromethane, 0 °C to 18 °C | 4-Iodo-2-(trichloroacetyl)pyrrole | 94% | chemicalbook.com |

| 2-(Trichloroacetyl)pyrrole | Iodine monochloride | Not specified | 4-Iodo-2-(trichloroacetyl)pyrrole | Not specified | nih.gov |

| 4-Iodo-2-(trichloroacetyl)pyrrole | Various polyamines | Base-mediated | Corresponding bis-amides | Not specified | nih.gov |

Solid-Phase Synthesis Techniques for Pyrrole Carboxamides

Solid-phase synthesis offers a powerful and efficient platform for the assembly of complex molecules like polyamides containing pyrrole carboxamide units, allowing for simplified purification procedures by immobilizing the growing molecule on a solid support. caltech.edu This methodology is particularly well-suited for the preparation of libraries of related compounds for screening purposes.

The general protocol for the solid-phase synthesis of a pyrrole-imidazole polyamide, which can be adapted for this compound derivatives, involves a series of repeating steps: caltech.edu

Resin Washing: The solid support, typically a functionalized polystyrene or polyethylene glycol resin, is thoroughly washed with appropriate solvents like dichloromethane (DCM) and dimethylformamide (DMF) to remove any residual reagents from the previous step.

Deprotection: The N-terminal protecting group of the resin-bound amine is removed. For Boc (tert-butyloxycarbonyl) protected amino acids, a solution of trifluoroacetic acid (TFA) in DCM is commonly used.

Washing: The resin is again washed to remove the deprotection reagents and the cleaved protecting group.

Coupling: The next protected amino acid or, in this context, 4-Iodo-1H-pyrrole-2-carboxylic acid, is activated and coupled to the free amine on the resin. Activation can be achieved using the coupling reagents mentioned in section 2.3.1 (e.g., HBTU, DIC/HOBt). The activated monomer is added to the resin, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA), and the mixture is agitated to ensure complete reaction.

Washing: A final wash step removes excess reagents and byproducts.

This cycle is repeated until the desired polyamide sequence is assembled. Finally, the completed molecule is cleaved from the solid support using a strong acid, such as trifluoroacetic acid, or other specific cleavage cocktails depending on the resin and protecting groups used. The crude product is then purified, typically by chromatography. This solid-phase approach has been successfully used to synthesize complex DNA-binding polyamides containing N-methylpyrrole and N-methylimidazole amino acids. caltech.edu

| Step | Reagents/Solvents | Purpose |

| 1. Resin Swelling/Washing | Dichloromethane (DCM), Dimethylformamide (DMF) | Prepare the resin for reaction and remove impurities. |

| 2. Deprotection | Trifluoroacetic acid (TFA) in DCM (for Boc) | Remove the N-terminal protecting group to expose the free amine. |

| 3. Washing | DCM, DMF | Remove deprotection reagents and byproducts. |

| 4. Coupling | Protected amino acid, Coupling reagent (e.g., HBTU, DIC/HOBt), Diisopropylethylamine (DIEA) | Form the amide bond between the new monomer and the resin-bound chain. |

| 5. Washing | DMF, DCM | Remove excess reagents and byproducts. |

| 6. Cleavage | Trifluoroacetic acid (TFA) based cocktail | Release the final compound from the solid support. |

Chemical Reactivity and Reaction Mechanisms of 4 Iodo 1h Pyrrole 2 Carboxamide

Electrophilic Substitution Reactivity of the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). youtube.comyoutube.com However, the reactivity and regioselectivity of substitution on 4-Iodo-1H-pyrrole-2-carboxamide are influenced by the electronic effects of its two substituents.

The carboxamide group (-CONH₂) at the C2 position is an electron-withdrawing group. Through resonance, it can pull electron density from the pyrrole ring, deactivating it towards electrophilic attack compared to unsubstituted pyrrole. youtube.com This deactivation makes the ring less nucleophilic. youtube.com Conversely, the iodine atom at the C4 position is a deactivating group due to its inductive effect, but it can also act as an ortho-, para-director.

In the context of this compound, the C5 position is the most likely site for further electrophilic substitution. The C2 and C4 positions are already substituted. The C3 position is adjacent to the electron-withdrawing carboxamide group, which disfavors electrophilic attack at that position. Therefore, electrophiles are most likely to attack the C5 position, which is meta to the deactivating carboxamide group and ortho to the iodo group.

Common electrophilic substitution reactions applicable to pyrrole systems include:

Halogenation: Introduction of another halogen atom (e.g., Br or Cl) would likely occur at the C5 position.

Nitration: Reaction with nitric acid and sulfuric acid would introduce a nitro group (NO₂), also expected at C5. youtube.com

Sulfonation: Treatment with fuming sulfuric acid would lead to the installation of a sulfonic acid group (SO₃H) at the C5 position. youtube.com

The general mechanism for these reactions involves the initial attack of the electron-rich pyrrole ring on a potent electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. youtube.com

Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond in this compound is a key functional handle for constructing more complex molecules via transition metal-catalyzed cross-coupling reactions. The C-I bond is the most reactive among carbon-halogen bonds (C-I > C-Br > C-Cl) in these types of reactions, allowing for milder reaction conditions.

Suzuki-Miyaura Coupling: This is a powerful method for forming carbon-carbon bonds. proprogressio.hunih.gov In this reaction, the this compound would serve as the electrophilic partner, reacting with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. proprogressio.hunih.gov This reaction is highly efficient for creating 4-aryl or 4-vinyl pyrrole derivatives. nih.gov While hydrodehalogenation (replacement of the iodine with hydrogen) can sometimes be a competing side reaction, the high reactivity of the C-I bond generally favors the desired coupling product. proprogressio.hu

C-N and C-O Bond Formation: The C-I bond is also amenable to forming carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would couple the pyrrole with an amine (primary or secondary) to form a 4-amino-1H-pyrrole-2-carboxamide derivative.

Ullmann Condensation: A copper-catalyzed reaction can be used to form C-O bonds by coupling the iodo-pyrrole with an alcohol or phenol, yielding a 4-alkoxy or 4-aryloxy pyrrole derivative.

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction Type | Reagents | Catalyst | Base | Solvent | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, NaHCO₃ | DME, THF, Toluene | 4-Aryl/Vinyl-pyrrole |

| Buchwald-Hartwig | R₂NH | Pd(dba)₂, BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 4-Amino-pyrrole |

| Ullmann Coupling | R-OH | CuI, Cu₂O | Cs₂CO₃, K₂CO₃ | Dioxane, DMF | 4-Alkoxy/Aryloxy-pyrrole |

This table represents generalized conditions and may vary for specific substrates.

Transformations of the Carboxamide Functional Group

The carboxamide moiety (-CONH₂) at the C2 position offers a range of synthetic transformations, allowing for further diversification of the molecular scaffold.

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding 4-Iodo-1H-pyrrole-2-carboxylic acid. bldpharm.com This carboxylic acid can then be used in other reactions, such as esterification or further amide couplings.

Dehydration: Treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA), can convert the carboxamide into a nitrile (cyanide) group, yielding 4-Iodo-1H-pyrrole-2-carbonitrile.

Reduction: The carboxamide can be reduced to an aminomethyl group (-CH₂NH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Hofmann Rearrangement: This reaction converts the primary amide into a primary amine with one fewer carbon atom. Treatment with bromine and a strong base would yield 1H-pyrrol-2-amine, with the iodine likely being displaced or the ring undergoing other reactions under these harsh conditions. The viability of this reaction would depend heavily on the stability of the iodo-substituted ring.

Intramolecular Cyclization and Rearrangement Pathways

The presence of reactive sites—the C-I bond, the N-H of the pyrrole, and the carboxamide group—allows for potential intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are often mediated by metals or proceed through radical intermediates.

For example, a palladium- or copper-catalyzed intramolecular cyclization could occur between the iodine at C4 and the pyrrole nitrogen (N1) if a suitable side chain were attached to the carboxamide nitrogen. nih.gov More directly, free-radical cyclization is a known method for forming polyheterocycles from halo-aryl precursors. nih.gov A reaction initiated by a radical initiator like AIBN in the presence of a radical mediator such as (TMS)₃SiH could potentially trigger an intramolecular cyclization involving the C-I bond and another part of the molecule, leading to novel bicyclic or polycyclic structures. nih.gov Such pathways are critical in the synthesis of complex natural products and their analogs. nih.gov

Hydrogen Bonding Interactions and Conformational Dynamics

The hydrogen bonding capabilities of this compound significantly influence its solid-state structure and its interactions in solution. The molecule possesses both a hydrogen bond donor (the pyrrole N-H) and acceptor sites (the carbonyl oxygen of the amide), as well as the amide N-H group which can also act as a donor. mdpi.com

Crystal structure analyses of similar pyrrole-2-carboxamides reveal the formation of characteristic hydrogen-bonded dimers. mdpi.com Two common motifs are:

A dimer formed by two equivalent N-H···O hydrogen bonds between the pyrrole N-H of one molecule and the carbonyl oxygen of a second molecule.

A dimer involving hydrogen bonds between the amide N-H of one molecule and the pyrrole nitrogen of another.

These interactions lead to the formation of well-ordered supramolecular chains or networks in the solid state. mdpi.com

Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. While a complete, dedicated NMR analysis of 4-Iodo-1H-pyrrole-2-carboxamide is not extensively reported in publicly available literature, data from closely related derivatives provide significant insights into its expected spectral characteristics.

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to show distinct signals for the pyrrole (B145914) ring protons and the amide protons. Analysis of a related compound, N-(2-(1H-indol-3-yl)ethyl)-4-iodo-1H-pyrrole-2-carboxamide, reveals the chemical shifts for the protons on the this compound core. nih.gov The pyrrole NH proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the pyrrole ring itself are expected in the aromatic region. Specifically, the H3 and H5 protons would appear as distinct signals. The electron-withdrawing effects of the carboxamide group at C2 and the iodine atom at C4 would significantly influence their chemical shifts.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound is predicted to display five distinct signals corresponding to the carbon atoms of the pyrrole ring and the carbonyl carbon of the amide group. The carbonyl carbon (C=O) is expected to resonate at the most downfield position, typically in the range of 160-170 ppm. The chemical shifts of the pyrrole ring carbons (C2, C3, C4, and C5) are influenced by the substituents. The carbon bearing the iodine (C4) would be shifted upfield due to the heavy atom effect, while the carbons adjacent to the nitrogen and the carbonyl group would be shifted downfield.

2D-NMR Spectroscopy:

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of the proton and carbon signals.

COSY: A COSY spectrum would reveal the coupling between adjacent protons on the pyrrole ring, confirming the connectivity between H3 and H5 if any long-range coupling exists, though typically in pyrroles, the coupling between non-adjacent protons is weak.

HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the pyrrole ring carbons.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the position of the iodo and carboxamide substituents by observing correlations from the pyrrole protons to the carbonyl carbon and the substituted carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH (Position 1) | > 10.0 (broad singlet) | - |

| C2 | - | ~125-135 |

| H3 | ~6.8-7.2 (doublet) | ~110-120 |

| C4 | - | ~70-80 |

| H5 | ~7.0-7.4 (doublet) | ~120-130 |

| C=O | - | ~160-170 |

| CONH₂ | ~7.0-8.0 (two broad singlets) | - |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Hydrogen Bonding Assessment

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions such as hydrogen bonding. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

The N-H stretching vibration of the pyrrole ring is anticipated to appear as a broad band in the region of 3200-3400 cm⁻¹. The broadening of this peak would suggest the presence of intermolecular hydrogen bonding in the solid state. The amide group will give rise to several characteristic bands: the N-H stretching vibrations of the primary amide (NH₂) are expected as two distinct peaks in the 3100-3500 cm⁻¹ region. The C=O stretching vibration (Amide I band) is a strong and sharp peak typically found in the range of 1650-1690 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1600-1640 cm⁻¹. The C-N stretching vibration of the amide and the C-I stretching vibration (typically below 600 cm⁻¹) would also be present. The presence and nature of hydrogen bonding can be assessed by comparing spectra in different phases (e.g., solid-state vs. dilute solution), where shifts in the N-H and C=O stretching frequencies would be indicative of changes in intermolecular interactions.

Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyrrole N-H | Stretching | 3200-3400 | Medium, Broad |

| Amide N-H₂ | Stretching | 3100-3500 | Medium (two bands) |

| Amide C=O | Stretching (Amide I) | 1650-1690 | Strong |

| Amide N-H | Bending (Amide II) | 1600-1640 | Medium |

| C-N | Stretching | 1300-1400 | Medium |

| C-I | Stretching | < 600 | Weak-Medium |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound (C₅H₅IN₂O), the exact monoisotopic mass is 235.9447 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 236. The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways would include the loss of the iodine atom ([M-I]⁺), the loss of the amide group ([M-CONH₂]⁺), and the loss of a hydrogen cyanide molecule from the pyrrole ring. The isotopic pattern of the molecular ion would be distinctive due to the presence of iodine (¹²⁷I).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 236 | [C₅H₅IN₂O]⁺ (M⁺) | Molecular Ion |

| 127 | [I]⁺ | Iodine radical cation |

| 109 | [M-I]⁺ | Loss of iodine radical |

| 192 | [M-CONH₂]⁺ | Loss of amide radical |

| 82 | [C₄H₄N]⁺ | Loss of I and HCN |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. To date, no public crystal structure of this compound has been deposited in crystallographic databases.

However, based on the structures of related pyrrole carboxamides, it can be predicted that the molecule would be largely planar due to the aromaticity of the pyrrole ring and the planar nature of the amide group. In the solid state, it is highly probable that the molecules would form extensive intermolecular hydrogen bonds. The pyrrole N-H and the amide N-H₂ protons can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions would likely lead to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice, significantly influencing the physical properties of the compound, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations of 4 Iodo 1h Pyrrole 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For pyrrole (B145914) derivatives, DFT calculations are instrumental in understanding their reactivity and stability. These calculations can predict various molecular descriptors that are key to the molecule's behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For similar pyrrole derivatives, these quantum chemical descriptors have been shown to be important in predicting their antioxidant activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is widely used in drug design to predict the activity of new, unsynthesized molecules.

For pyrrole derivatives, QSAR studies have been successfully applied to understand the influence of different substituents on their biological activities, such as antioxidant and anti-inflammatory properties. nih.govnih.gov These models often use molecular descriptors derived from computational methods, including quantum chemical calculations, to build a predictive model. The statistical quality of QSAR models is typically assessed by parameters like the coefficient of determination (R²), which indicates how well the model explains the variance in the observed activity. nih.gov

In the context of 4-Iodo-1H-pyrrole-2-carboxamide, a QSAR model could be developed using a dataset of structurally similar pyrrole compounds with known biological activities. The model would help in predicting the potential efficacy of this specific compound and guide the synthesis of new derivatives with improved activity. For example, field-based QSAR (FB-QSAR) approaches have been used to design novel pyrrole derivatives as inhibitors of cyclooxygenase (COX) enzymes, where the model's predictions guided the synthesis of potent and selective inhibitors. nih.govacs.org

Table 1: Key Molecular Descriptors in QSAR Models for Pyrrole Derivatives

| Descriptor | Description | Importance in Biological Activity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. Important for antioxidant activity. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |

| Bond Length | The distance between the nuclei of two bonded atoms | Influences molecular geometry and interaction with biological targets. nih.gov |

| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an external electric field | Affects non-covalent interactions with biological macromolecules. nih.gov |

| AlogP | A measure of the molecule's lipophilicity | Crucial for membrane permeability and reaching the target site. nih.gov |

| Steric Field | Describes the spatial arrangement of atoms in a molecule | Significant for the binding affinity to the active site of an enzyme. nih.gov |

| Electrostatic Field | Represents the distribution of charge in a molecule | Governs electrostatic interactions with the target protein. nih.gov |

| Hydrophobic Field | Describes the hydrophobic properties of the molecule | Important for interactions with nonpolar regions of the biological target. nih.gov |

Molecular Docking Analysis for Ligand-Target Interaction Hypotheses

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is extensively used to understand the binding mechanism of a ligand (like this compound) to its protein target at the atomic level.

For pyrrole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding modes. For instance, docking studies have been performed on pyrrole derivatives to investigate their potential as inhibitors of enzymes like enoyl-acyl carrier protein reductase (ENR) in Mycobacterium tuberculosis and cyclooxygenase (COX) enzymes. nih.govacs.orgvlifesciences.com These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In the case of this compound, molecular docking could be used to screen for potential protein targets and to hypothesize its binding mode. The carboxamide group is capable of forming crucial hydrogen bonds with amino acid residues in the active site of a target protein, while the pyrrole ring and the iodo-substituent can participate in hydrophobic and other interactions. For example, recent research on pyrrole-based inhibitors has shown their potential to target efflux pumps in bacteria, reversing antibiotic resistance. nih.gov Docking studies were crucial in revealing that these inhibitors bind to the AcrB protein. nih.gov

Pharmacophore Development and Virtual Screening Strategies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govnih.gov Pharmacophore models are developed based on the structures of known active ligands or the ligand-binding site of a protein. nih.govmdpi.com These models are then used as 3D queries to search large chemical databases for novel compounds with the desired biological activity, a process known as virtual screening. youtube.comnih.govyoutube.com

For pyrrole derivatives, pharmacophore modeling has been employed to identify new potential inhibitors for various targets. For instance, a pharmacophore model based on known inhibitors can be used to screen for new pyrrole-containing compounds with similar activity. nih.gov This approach has been successful in identifying potent inhibitors for targets like cyclin-dependent kinases (CDKs). nih.gov

A pharmacophore model for this compound could be developed based on its key chemical features: a hydrogen bond donor (the N-H of the pyrrole and the amide), a hydrogen bond acceptor (the carbonyl oxygen of the amide), and a hydrophobic/aromatic feature (the pyrrole ring). This model could then be used to screen virtual libraries of compounds to identify molecules with a similar spatial arrangement of these features, potentially leading to the discovery of new lead compounds.

Table 2: Common Pharmacophoric Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. nih.gov |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. nih.gov |

| Hydrophobic (HY) | A nonpolar group that can engage in hydrophobic interactions. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. nih.gov |

| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. nih.gov |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have attracted significant attention due to their potential applications in various fields like telecommunications, optical computing, and data storage. jhuapl.edu Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit significant NLO properties. researchgate.netpsu.edu

Computational studies, often employing DFT, are used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). researchgate.net A high value of these parameters suggests good NLO activity. For pyrrole derivatives, research has shown that structural modifications can significantly impact their NLO response. researchgate.netnih.govscirp.orgacs.org The presence of donor and acceptor groups can enhance intramolecular charge transfer, leading to larger hyperpolarizability values. researchgate.net

While there is no specific research found on the NLO properties of this compound, its structure, containing a π-conjugated pyrrole ring with an electron-withdrawing iodine atom and a carboxamide group, suggests it may possess NLO properties. Theoretical calculations could be performed to determine its polarizability and hyperpolarizability to assess its potential as an NLO material. Studies on similar pyrrole derivatives have shown that they can exhibit significant NLO behavior, with hyperpolarizability values many times greater than that of urea, a standard NLO material. researchgate.net

Advanced Derivatization and Application As Molecular Building Blocks

Rational Design of Analogs for Structure-Property Relationship Elucidation

The ability to readily modify the 4-position of the pyrrole (B145914) ring through the iodo substituent is a key advantage in the rational design of analogs to probe structure-property relationships. By systematically replacing the iodine atom with a diverse array of functional groups, chemists can meticulously investigate how changes in steric bulk, electronic properties, and hydrogen-bonding capacity at this position influence a molecule's biological activity. This approach is fundamental in medicinal chemistry for optimizing lead compounds. For instance, a library of analogs can be synthesized from 4-Iodo-1H-pyrrole-2-carboxamide to map the binding pocket of a target protein, leading to the development of more potent and selective inhibitors. The insights gained from these structure-activity relationship (SAR) studies are crucial for fine-tuning molecular properties to enhance therapeutic efficacy.

Synthesis of Complex Pyrrole-Containing Scaffolds utilizing this compound

The reactivity of the C-I bond in this compound makes it an ideal starting material for the synthesis of more complex molecules containing the pyrrole motif.

Incorporation into Polyamide Structures

Pyrrole-containing polyamides are a significant class of compounds known for their ability to bind to the minor groove of DNA. The carboxamide group of this compound allows for its straightforward incorporation into growing polyamide chains via standard peptide coupling methods. The iodine atom at the 4-position then provides a site for post-synthetic modification, allowing for the introduction of various functionalities to modulate DNA binding affinity and sequence specificity. This strategy enables the creation of tailored polyamide structures with programmed biological activities.

Development of Hybrid Heterocyclic Systems (e.g., pyrazole-pyrrole, pyrrole-indole derivatives)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming new carbon-carbon bonds, and the iodo-substituent of this compound is an excellent substrate for these transformations. This has been exploited to synthesize novel hybrid heterocyclic systems by coupling the pyrrole core with other aromatic and heteroaromatic rings. For example, coupling with pyrazole (B372694) boronic acids yields pyrazole-pyrrole derivatives, while reactions with indole-based coupling partners produce pyrrole-indole hybrids. These hybrid molecules often exhibit unique photophysical or biological properties that are not present in the individual heterocyclic components, opening up new avenues for drug discovery and materials science.

Applications in Chemical Biology as Mechanistic Probes

The chemical reactivity of this compound has been harnessed to develop sophisticated chemical probes for investigating complex biological processes.

Probing Ligand-Protein Interactions (e.g., enzyme inhibition mechanisms)

By functionalizing the 4-position, which is made possible by the iodo group, with photoreactive or bioorthogonal handles, this compound can be converted into a powerful mechanistic probe. These probes can be used to identify the binding partners of a particular ligand within a cell or to map the binding site on a target protein. For instance, a probe equipped with a photo-crosslinking group can be used to covalently label its target protein upon irradiation, allowing for its identification and characterization. This approach has been instrumental in elucidating the mechanism of action of various enzyme inhibitors and in validating new drug targets.

Role in Total Synthesis of Natural Product Analogs (e.g., oroidin (B1234803) alkaloids)

This compound has emerged as a key intermediate in the total synthesis of several natural products and their analogs, most notably the oroidin family of marine alkaloids. Oroidin and its related compounds are characterized by a pyrrole-2-carboxamide core linked to a 2-aminoimidazole moiety. The iodo group in this compound serves as a crucial linchpin for introducing this 2-aminoimidazole unit or a suitable precursor through cross-coupling chemistry. This strategic use of a pre-functionalized pyrrole building block significantly streamlines the synthetic route to these complex natural products, making them more accessible for biological evaluation. The development of efficient syntheses for oroidin analogs is of particular interest due to their promising antimicrobial, antibiofilm, and anticancer activities.

Future Research Trajectories and Methodological Innovations

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign and efficient synthetic methods. For a molecule like 4-Iodo-1H-pyrrole-2-carboxamide, this involves a shift away from traditional, often harsh, synthetic protocols towards greener alternatives.

Recent advancements in pyrrole (B145914) synthesis have highlighted several sustainable approaches that could be adapted for the production of this compound. These include the use of water as a solvent, which minimizes the reliance on volatile organic compounds, and the application of mechanochemistry, where reactions are induced by mechanical force (ball milling) in the absence of bulk solvents. nih.gov Biocatalysis, employing enzymes to carry out specific chemical transformations, also presents a promising avenue for the synthesis of halogenated pyrroles under mild and highly selective conditions.

Furthermore, iridium-catalyzed synthesis methods have been shown to be effective for creating pyrrole heterocycles from renewable resources like secondary alcohols and amino alcohols, with the only byproduct being hydrogen gas. mdpi.com Another innovative approach involves iodine-catalyzed multicomponent reactions (MCRs), which allow for the construction of complex pyrrole structures in a single step from simple and readily available starting materials, thereby increasing atom economy and reducing waste. numberanalytics.com A notable development is the sequential multicomponent site-selective synthesis of 4-iodo and 5-iodopyrrole-3-carboxaldehydes, which demonstrates the potential for precise control over the iodination position by tuning reaction conditions. rsc.org

Future research will likely focus on adapting these sustainable methodologies to the specific synthesis of this compound, aiming for high-yield, cost-effective, and environmentally friendly production processes.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The iodine atom on the pyrrole ring of this compound is a key functional group that can be leveraged for a variety of chemical transformations. This opens up possibilities for creating a diverse library of derivative compounds with potentially enhanced biological activities or material properties.

The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Future research is expected to extensively explore reactions such as:

Suzuki Coupling: This reaction would involve coupling the iodopyrrole with a boronic acid or ester to introduce new aryl or heteroaryl substituents at the 4-position. numberanalytics.comdntb.gov.ua This is a versatile method for creating complex bi-aryl structures.

Sonogashira Coupling: The reaction of this compound with a terminal alkyne in the presence of a palladium and copper co-catalyst would yield alkynyl-substituted pyrroles. nih.goveuropeanpharmaceuticalreview.com These products could serve as precursors for further transformations or exhibit interesting electronic properties.

Heck Reaction: This palladium-catalyzed reaction with an alkene would lead to the formation of a new carbon-carbon double bond at the 4-position of the pyrrole ring, providing access to vinyl-substituted derivatives. rsc.orgnih.gov

C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction would allow for the introduction of various amine nucleophiles at the 4-position, leading to the synthesis of novel amino-pyrrole derivatives.

Beyond these well-established cross-coupling reactions, the exploration of novel catalytic transformations involving the C-I bond is an active area of research. This could include the development of new catalysts that enable previously inaccessible reactions or improve the efficiency and selectivity of existing ones. The reactivity of the pyrrole ring itself, in conjunction with the iodo and carboxamide substituents, also warrants further investigation to uncover new synthetic possibilities.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.gov For a compound like this compound, these computational tools can significantly accelerate the design and optimization of new derivatives with desired properties.

Machine learning models can be trained on large datasets of chemical structures and their associated biological activities or physicochemical properties. nih.govnih.gov These models can then be used to:

Predict Biological Activity: By analyzing the structural features of this compound and its analogues, ML algorithms can predict their potential as inhibitors for specific biological targets, such as bacterial enzymes or cancer-related proteins. nih.govnih.gov

Optimize Physicochemical Properties: Properties like solubility, permeability, and metabolic stability are crucial for drug development. ML models can predict these properties for virtual compounds, allowing chemists to prioritize the synthesis of molecules with favorable profiles. nih.gov

Predict Reaction Yields: Machine learning models are being developed to predict the outcomes of chemical reactions, including the yield of condensation reactions for pyrroles and dipyrromethanes. dntb.gov.uaresearchgate.net This can help chemists to select the most promising synthetic routes and optimize reaction conditions before even entering the lab.

In silico screening, powered by AI, allows for the rapid evaluation of vast virtual libraries of compounds derived from the this compound scaffold. This computational approach can identify promising candidates for synthesis and biological testing, saving significant time and resources compared to traditional high-throughput screening methods. frontiersin.org The use of explainable AI is also becoming increasingly important, as it provides insights into why a model makes a particular prediction, helping chemists to understand structure-activity relationships and design better molecules. researchgate.net

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanisms, and the formation of intermediates or byproducts. This is a key aspect of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA to ensure the quality and consistency of pharmaceutical manufacturing. nih.gov For the synthesis of this compound, advanced spectroscopic techniques can be employed for in-situ monitoring.

Interactive Data Table: Advanced Spectroscopic Techniques for Reaction Monitoring

| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |

| In-situ Fourier Transform Infrared (FTIR) Spectroscopy | Real-time tracking of functional group changes. rsc.orgmt.com | Monitoring the conversion of starting materials and the formation of the carboxamide and pyrrole ring. Can be used to determine reaction endpoints and identify the formation of intermediates. nih.govnih.gov |

| Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information on reactants, intermediates, and products in the reaction mixture. nih.govsemanticscholar.org | Elucidating the reaction mechanism, quantifying the concentration of different species over time, and optimizing reaction conditions for selectivity and yield. numberanalytics.comnumberanalytics.combruker.com |

| Raman Spectroscopy | Vibrational information complementary to FTIR, particularly useful for monitoring solid-state transformations and reactions in aqueous media. rsc.org | Monitoring the crystallization process of the final product to ensure the desired polymorphic form is obtained. |

These techniques, when coupled with chemometric data analysis, allow for a deep understanding of the reaction landscape. For instance, in-situ FTIR can track the disappearance of starting material absorbances and the appearance of product absorbances, providing a real-time concentration profile of the reaction. irdg.org Real-time NMR can offer even more detailed structural insights, helping to identify transient intermediates that may be crucial to the reaction mechanism. nih.gov The application of these advanced analytical methods will be instrumental in developing robust, optimized, and well-controlled synthetic processes for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Iodo-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves iodination of a pyrrole precursor. A common approach is to use iodine-containing reagents (e.g., N-iodosuccinimide, NIS) under acidic or basic conditions. For example, introducing iodine to the pyrrole ring may require careful temperature control (0–25°C) and inert atmospheres to minimize side reactions like oxidation or over-iodination. Reaction progress can be monitored via TLC or HPLC, and purification often involves column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures). Yield optimization may require adjusting stoichiometry, catalyst loadings, or reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key features include:

- ¹H NMR : Signals for pyrrole protons (δ 6.5–7.5 ppm) and carboxamide NH (δ ~10–12 ppm, broad).

- ¹³C NMR : Carbonyl resonance (δ ~160–170 ppm) and iodinated pyrrole carbons (deshielded due to iodine’s electronegativity).

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (C₅H₄IN₂O, MW: 250.01 g/mol). High-resolution MS (HRMS) can confirm isotopic patterns for iodine (e.g., M+2 peak). X-ray crystallography may resolve ambiguity in regiochemistry .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times, or compound purity). To resolve contradictions:

Standardize Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and consistent solvent controls (DMSO concentration ≤0.1%).

Purity Verification : Confirm compound purity via HPLC (>95%) and exclude degradation products.

Dose-Response Analysis : Perform EC₅₀/IC₅₀ calculations across multiple concentrations to account for threshold effects.

For example, if one study reports antimicrobial activity while another does not, differences in bacterial strains or culture media may explain the variance .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives in drug discovery?

- Methodological Answer :

- Derivatization : Synthesize analogs with modifications at the pyrrole ring (e.g., halogen substitution) or carboxamide group (e.g., alkylation).

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs).

- Biological Testing : Compare inhibitory activity across derivatives in enzyme assays (e.g., fluorescence-based kinase assays) or cellular models (e.g., apoptosis assays in cancer cells).

Data tables should include substituent effects on potency, solubility, and metabolic stability .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer : Scaling often introduces side reactions (e.g., di-iodination or ring oxidation). Strategies include:

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, enhancing reproducibility.

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) for amines) to direct iodination.

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time.

Pilot-scale trials should optimize solvent volume, stirring rate, and catalyst recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.